3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
Descripción
3-(3-Chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS: 1374545-08-0, molecular formula: C₁₉H₁₄ClN₅OS) is a pyrazole-carboxamide derivative characterized by a pyrazole core substituted with a 3-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide group at position 3. The carboxamide nitrogen is linked to a 1,3-thiazole ring substituted with a pyridin-3-yl group at position 4 . This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 395.9 g/mol. The compound’s Smiles string, Cn1nc(-c2cccc(Cl)c2)cc1C(=O)Nc1nc(-c2cccnc2)cs1, highlights its heterocyclic framework, which may influence its biological activity, though specific pharmacological data remain unreported .
Propiedades
Fórmula molecular |
C19H14ClN5OS |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14ClN5OS/c1-25-17(9-15(24-25)12-4-2-6-14(20)8-12)18(26)23-19-22-16(11-27-19)13-5-3-7-21-10-13/h2-11H,1H3,(H,22,23,26) |
Clave InChI |
SCENJEMMLKPLGV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origen del producto |
United States |
Métodos De Preparación
Reaction Parameter Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Temperature | 25°C | Maximizes EDC activation |
| Methylhydrazine Equiv | 1.2 equiv | Prevents overalkylation |
| Hydrolysis Time | 4 hours | Avoids decarboxylation |
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 1H, pyridyl), 7.85–7.40 (m, 4H, aryl), 3.95 (s, 3H, N-CH3).
-
HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Excess methylhydrazine leads to N-methylation at undesired positions. Using 1.2 equiv of methylhydrazine and maintaining temperatures below 80°C reduces byproducts to <5%.
Solubility Issues in Hydrolysis
The carboxylic acid intermediate’s high water solubility complicates extraction. Acidifying the aqueous layer to pH 2–3 precipitates the product, enabling isolation via filtration (95% recovery).
Scalability and Industrial Feasibility
The process is scalable with minor modifications:
Análisis De Reacciones Químicas
Productos principales:
Aplicaciones Científicas De Investigación
Biología y medicina:
Mecanismo De Acción
Objetivos y vías:
Comparación Con Compuestos Similares
Pyrazole-Carboxamide Derivatives with Aryl Substitutions
- Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (C₂₁H₁₅ClN₆O, MW: 403.1 g/mol) features dual phenyl groups and a cyano substituent. Unlike the target compound, it lacks a thiazole-pyridine moiety, resulting in lower polarity (logP ~4.2) .
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): This cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM) contains a pyridylmethyl group and multiple chlorophenyl substituents (MW: 471.76 g/mol). Its enhanced lipophilicity (logP ~5.0) and steric bulk may improve receptor binding compared to the target compound .
Thiazole- and Pyridine-Containing Analogues
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (): With a 6-chloropyridylmethyl group and an ethoxyphenyl carboxamide (MW: 437.89 g/mol), this compound’s ethoxy group increases polarity (logP ~3.8) compared to the target’s thiazole-pyridine motif .
- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (): The trifluoromethyl group (C₁₂H₉ClF₃N₃O, MW: 303.67 g/mol) enhances metabolic stability and lipophilicity (logP ~3.9), contrasting with the target’s thiazole-linked pyridine .
Physicochemical and Pharmacological Comparisons
*logP values estimated using fragment-based methods.
Key Observations:
Lipophilicity : The CB1 antagonist () exhibits the highest logP (~5.0) due to multiple chloro substituents, while the target compound’s thiazole-pyridine group moderates lipophilicity (~3.5).
Metabolic Stability : Trifluoromethyl groups () enhance stability compared to chloro-substituted aryl groups, suggesting the target compound may require structural optimization for improved pharmacokinetics.
Actividad Biológica
The compound 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS Number: 1374545-08-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.9 g/mol. The structure includes a pyrazole core linked to a thiazole moiety and a chlorophenyl group, which may contribute to its biological activities.
Recent studies have suggested that pyrazole derivatives exhibit various mechanisms of action, including:
- Inhibition of cell proliferation : Many pyrazole compounds have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and preventing cell cycle progression.
- Anti-inflammatory effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anticancer Activity
A review highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to our target compound have demonstrated IC50 values indicating their effectiveness against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung) | 26 | Apoptosis induction |
| Compound B | HepG2 (liver) | 0.74 | Cell cycle arrest |
| Compound C | MCF-7 (breast) | 0.39 | Aurora-A kinase inhibition |
These findings suggest that our compound may exhibit similar anticancer properties, though specific IC50 values for it need further investigation.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory activity. For example, related pyrazole derivatives have shown significant inhibition of COX enzymes:
| Compound | COX Inhibition (%) | Reference Drug |
|---|---|---|
| Compound D | 62% | Celecoxib (22%) |
| Compound E | 71% | Diclofenac (54.65 µM) |
Such data indicate that our compound could be explored for its anti-inflammatory effects as well.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies on various cancer cell lines such as A549 and MCF-7 have shown promising results for pyrazole derivatives. For instance, one study found that a structurally similar compound significantly inhibited cell growth with an IC50 value of 0.46 µM against MCF-7 cells, suggesting that our target compound may possess comparable efficacy.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of related compounds. These studies often reveal important insights into the therapeutic window and potential side effects associated with pyrazole derivatives.
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step routes starting with the formation of the pyrazole core via cyclization reactions, followed by functionalization with chlorophenyl and pyridinyl-thiazole groups. Key steps include:
- Click chemistry for triazole/thiazole ring formation, using copper(I) iodide as a catalyst .
- Nucleophilic substitution for introducing the 3-chlorophenyl group, requiring anhydrous solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
- Coupling reactions (e.g., amide bond formation) between the pyrazole and thiazole moieties, often employing carbodiimide coupling agents . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for ensuring >90% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Nuclear Magnetic Resonance (NMR):
Q. What are the crystallographic parameters for structural elucidation, and how are they determined?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Crystal system: Monoclinic (e.g., space group P2₁/c) .
- Unit cell dimensions: Typical values include a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003° .
- Refinement software: SHELXL or SHELXTL for resolving bond lengths/angles (e.g., C–Cl bond: 1.73 Å) .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of bioactivity?
SAR analyses focus on:
- Pyrazole C3 substituents: Bulky groups (e.g., chlorophenyl) enhance lipophilicity and target binding .
- Thiazole-pyridine linkage: Modifications here improve selectivity for enzymes like factor Xa or cannabinoid receptors .
- Amide bond rigidity: Conformational restriction via methyl substitution increases metabolic stability . Example: Replacing the pyridinyl group with benzisoxazole in analogs improved selectivity by 10-fold in kinase assays .
Q. What methodological considerations address contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 50–85%) arise from:
- Catalyst choice: Copper(I) iodide vs. palladium catalysts for coupling steps, with Cu(I) offering faster kinetics but lower selectivity .
- Solvent polarity: DMSO increases reaction rates but may promote side reactions vs. DCM .
- Temperature control: Microwave-assisted synthesis reduces reaction time but requires precise thermal management .
Q. How do conformational analyses and molecular docking inform target interactions?
- Conformational sampling: AM1 molecular orbital methods identify stable conformers (e.g., Tg and Ts for pyrazole derivatives) that align with active site geometries .
- Docking simulations: AutoDock or Glide software predicts binding poses with targets like CB1 receptors, highlighting hydrophobic interactions between the chlorophenyl group and receptor subpockets .
- Pharmacophore mapping: Overlay with agonists (e.g., WIN55212-2) reveals shared electrostatic features critical for antagonism .
Q. What role do CoMFA and 3D-QSAR models play in predicting bioactivity?
- CoMFA (Comparative Molecular Field Analysis): Generates 3D contour maps linking steric/electrostatic fields to activity. For example, a model with r² = 0.97 and q² = 0.50 identifies the pyridinyl-thiazole region as a key steric driver .
- 3D-QSAR: Validates substituent effects, such as electron-withdrawing groups (e.g., Cl) enhancing receptor affinity by 2–3 log units .
Q. How are derivatives designed to improve pharmacokinetic properties?
- P4 moiety optimization: Introducing polar groups (e.g., aminobenzisoxazole) reduces plasma protein binding from 95% to 80%, enhancing free fraction .
- Permeability enhancement: Fluorine substitution at strategic positions increases logP by 0.5 units, improving blood-brain barrier penetration .
- Metabolic stability: N-methylation of the pyrazole ring blocks cytochrome P450 oxidation, extending half-life (t₁/₂) from 2 to 6 hours .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
